molecular formula C20H23FN4O5S B6526200 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide CAS No. 904827-45-8

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide

Cat. No. B6526200
CAS RN: 904827-45-8
M. Wt: 450.5 g/mol
InChI Key: VIEDGXZWYCIATG-UHFFFAOYSA-N
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Description

“N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide” is a chemical compound with the molecular formula C20H23FN4O5S . It is a derivative of piperazine, a heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a piperazine ring, a sulfonyl group, a nitro group, and a fluorophenyl group . The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its biological activity.

Future Directions

Future research could focus on further exploring the biological activity of this compound and its derivatives, particularly their potential as inhibitors of ENTs . Structural modifications could also be explored to improve potency and selectivity .

Biochemical Analysis

Biochemical Properties

The piperazine template of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide forms the molecular backbone and provides potent and selective neurological ligands . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Cellular Effects

This compound has shown to influence cell function significantly. It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit ENTs, which can impact the transport of nucleosides across the cell membrane, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit ENTs more selectively towards ENT2 than ENT1 .

Temporal Effects in Laboratory Settings

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, it inhibits ENTs, which are involved in the transport of nucleosides, a crucial part of nucleotide synthesis pathways .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c1-15-16(5-4-8-18(15)25(27)28)20(26)22-9-14-31(29,30)24-12-10-23(11-13-24)19-7-3-2-6-17(19)21/h2-8H,9-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEDGXZWYCIATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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